molecular formula C13H7IO B3058181 4-iodo-9h-fluoren-9-one CAS No. 883-33-0

4-iodo-9h-fluoren-9-one

Cat. No.: B3058181
CAS No.: 883-33-0
M. Wt: 306.1 g/mol
InChI Key: HGAQPEXSDXXSLK-UHFFFAOYSA-N
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Description

4-iodo-9H-fluoren-9-one is an organic compound with the molecular formula C13H7IO It is a derivative of fluorenone, where an iodine atom is substituted at the fourth position of the fluorenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-9H-fluoren-9-one typically involves the iodination of fluorenone. One common method includes the use of iodine and an oxidizing agent such as [bis(acetoxy)iodo]benzene in a solvent like carbon tetrachloride. The reaction is carried out under irradiation at elevated temperatures, typically around 78°C, for an extended period, such as 20 hours .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-9H-fluoren-9-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group in the fluorenone structure can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like sodium carbonate.

Major Products Formed

    Substitution: Various substituted fluorenones depending on the nucleophile used.

    Oxidation: Fluorenone carboxylic acids.

    Reduction: Fluorenone alcohols.

    Coupling: Biaryl fluorenones.

Scientific Research Applications

4-iodo-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-iodo-9H-fluoren-9-one depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of fluorenone have been shown to inhibit certain enzymes involved in cancer cell proliferation by binding to their active sites and disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: The parent compound without the iodine substitution.

    4-bromo-9H-fluoren-9-one: Similar structure with a bromine atom instead of iodine.

    2,7-diiodo-9H-fluoren-9-one: Contains two iodine atoms at the second and seventh positions.

Uniqueness

4-iodo-9H-fluoren-9-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

4-iodofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7IO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAQPEXSDXXSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293563
Record name 4-iodofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-33-0
Record name NSC90693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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